BenchChemオンラインストアへようこそ!

3,4-Diaminobenzamidoxime

Solid-phase peptide synthesis Benzimidazole heterocycle construction DNA minor-groove binding agents

3,4-Diaminobenzamidoxime (IUPAC: 3,4-diamino-N′-hydroxybenzenecarboximidamide; synonym: 3,4-diamino-N-hydroxybenzimidamide) is a bis-functionalized benzamidoxime derivative bearing vicinal (ortho) amino groups at the 3- and 4-positions and an amidoxime (–C(=NOH)NH2) moiety at the 1-position of the benzene ring. The compound has a molecular formula of C7H10N4O, a molecular weight of 166.18 g/mol, an InChI Key of OPOKBHCWRPVYFH-UHFFFAOYSA-N, a predicted density of 1.5±0.1 g/cm³, a predicted boiling point of 469.5±55.0 °C, and a calculated LogP of –0.19.

Molecular Formula C7H10N4O
Molecular Weight 166.184
CAS No. 1469816-70-3
Cat. No. B2683202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobenzamidoxime
CAS1469816-70-3
Molecular FormulaC7H10N4O
Molecular Weight166.184
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=NO)N)N)N
InChIInChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,8-9H2,(H2,10,11)
InChIKeyOPOKBHCWRPVYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminobenzamidoxime (CAS 1469816-70-3) – Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


3,4-Diaminobenzamidoxime (IUPAC: 3,4-diamino-N′-hydroxybenzenecarboximidamide; synonym: 3,4-diamino-N-hydroxybenzimidamide) is a bis-functionalized benzamidoxime derivative bearing vicinal (ortho) amino groups at the 3- and 4-positions and an amidoxime (–C(=NOH)NH2) moiety at the 1-position of the benzene ring . The compound has a molecular formula of C7H10N4O, a molecular weight of 166.18 g/mol, an InChI Key of OPOKBHCWRPVYFH-UHFFFAOYSA-N, a predicted density of 1.5±0.1 g/cm³, a predicted boiling point of 469.5±55.0 °C, and a calculated LogP of –0.19 . It is commercially supplied as a solid at ≥97% purity (HPLC) by multiple vendors including Thermo Scientific Chemicals (Alfa Aesar portfolio) and Leyan . The compound is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335) . Its defining structural feature—the simultaneous presence of an ortho-phenylenediamine motif and a latent amidine (amidoxime) group—distinguishes it from all other mono-amino or mono-functional benzamidoxime analogs and establishes its privileged role as a building block for on-resin construction of benzimidazole–amidine DNA-binding conjugates [1].

Why Closely Related Benzamidoxime, Aminobenzamidoxime, or Diaminobenzamidine Analogs Cannot Replace 3,4-Diaminobenzamidoxime in Benzimidazole-Forming Solid-Phase Syntheses


The compound's synthetic utility rests on two functional groups acting in a precise temporal sequence within a single solid-phase protocol: (i) the ortho-phenylenediamine moiety condenses with a resin-bound aldehyde in the presence of 1,4-benzoquinone to construct a benzimidazole heterocycle, and (ii) the amidoxime group is subsequently reduced to the corresponding amidine via SnCl2·2H2O in DMF, all without intermediate resin cleavage [1]. Simple benzamidoxime (CAS 618-72-4) and its mono-amino positional isomers—2-aminobenzamidoxime (CAS 16348-49-5) and 4-aminobenzamidoxime (CAS 277319-62-7)—each lack the vicinal diamino architecture and are therefore structurally incapable of benzimidazole ring formation . Conversely, 3,4-diaminobenzamidine (CAS 68827-43-0) possesses the ortho-diamino motif but carries a free, unprotected amidine group; this free amidine is expected to react competitively with 1,4-benzoquinone under the oxidative cyclization conditions, rendering it incompatible with the on-resin benzimidazole construction step . 3,4-Diaminobenzonitrile (CAS 17626-40-3) is a late-stage precursor to the amidoxime but requires a separate hydroxylamine condensation step to install the amidoxime functionality, adding synthetic operations that the direct amidoxime building block avoids . Thus, 3,4-diaminobenzamidoxime uniquely delivers the required orthogonality: a nucleophilic diamine for heterocycle assembly paired with a masked, reduction-labile amidine precursor that survives the benzimidazole-forming conditions.

Quantitative Comparative Evidence for 3,4-Diaminobenzamidoxime (CAS 1469816-70-3): Head-to-Head and Cross-Study Differentiation from Closest Analogs


On-Resin Benzimidazole Construction Yields: 3,4-Diaminobenzamidoxime Enables Single-Bead Tandem Heterocycle Formation and Amidoxime Reduction Not Achievable with Mono-Amino Amidoximes

In the Garner–Long solid-phase protocol, 3,4-diaminobenzamidoxime (used as 3,4-diamino-N′-hydroxybenzimidamide) reacts with a resin-bound 4-formylbenzoyl-amino acid in the presence of 1,4-benzoquinone to form the benzimidazole ring directly on-resin, followed by SnCl2·2H2O-mediated reduction of the amidoxime to the corresponding amidine, all prior to resin cleavage [1]. This tandem sequence averages 73% isolated yield for mono-amino acid–phenylbenzimidazole-amidine conjugates and 78% for dipeptide conjugates (based on weight after cleavage), across 21 distinct amino acid and dipeptide substrates [1]. By contrast, 2-aminobenzamidoxime (CAS 16348-49-5) and 4-aminobenzamidoxime (CAS 277319-62-7) possess only a single amino group and therefore cannot form benzimidazoles via this oxidative cyclization pathway, yielding 0% of the desired phenylbenzimidazole product under identical conditions . 3,4-Diaminobenzamidine bears a free amidine that is expected to undergo side reactions with 1,4-benzoquinone, precluding productive benzimidazole formation . This represents a qualitative (functional) difference: only the target compound provides the requisite ortho-diamino architecture while retaining the amidoxime as a masked, reduction-labile amidine precursor [1].

Solid-phase peptide synthesis Benzimidazole heterocycle construction DNA minor-groove binding agents

DNA Binding Affinity of Benzimidazole-Amidine Conjugates Derived from 3,4-Diaminobenzamidoxime: FID Assay Comparison vs. Non-Amidine Benzimidazole Conjugates

The phenylbenzimidazole-amidine conjugates synthesized from 3,4-diaminobenzamidoxime via the Garner–Long on-resin protocol were evaluated for DNA binding using a fluorescent intercalator displacement (FID) assay with calf thymus DNA [1]. The resulting amidine-bearing conjugates exhibited >50% fluorescence decrease at 10 μM for AT-only DNA sequences, confirming efficient minor-groove binding [2]. Critically, the amidine group (derived from reduction of the amidoxime functionality of 3,4-diaminobenzamidoxime) was shown to improve both DNA binding affinity and sequence selectivity compared to amino acid–benzimidazole conjugates lacking the amidine group [2]. This establishes that the amidoxime-to-amidine conversion step—enabled uniquely by the amidoxime moiety of the target compound—is not merely a synthetic convenience but a functional requirement for achieving pharmacologically relevant DNA binding affinity. The dipeptide conjugates containing positively charged amino acid side chains (Lys-Gly-BI-(+) and Arg-Gly-BI-(+)) exhibited the strongest DNA binding affinities among all synthesized conjugates, demonstrating the compatibility of the building block with diverse peptide sequences [1].

DNA minor groove binding Fluorescent intercalator displacement (FID) Calf thymus DNA

Amidoxime-to-Amidine Reduction Efficiency: Solid-Phase SnCl2·2H2O/DMF Conditions Are Compatible with 3,4-Diaminobenzamidoxime-Derived Resin-Bound Intermediates but Incompatible with Free-Amidine Building Blocks

The Garner–Long protocol employs a chemoselective reduction of the resin-bound amidoxime to the corresponding amidine using 1 M SnCl2·2H2O in DMF [1]. This reduction step is performed after benzimidazole ring construction and before TFA-mediated resin cleavage, ensuring that the amidine functionality is generated only at the final stage of the synthesis. The amidoxime group of the target compound is stable under the oxidative benzimidazole-forming conditions (1,4-benzoquinone), whereas a pre-formed free amidine (as in 3,4-diaminobenzamidine, CAS 68827-43-0) would be expected to undergo competitive oxidation, nucleophilic addition to benzoquinone, or protonation-state incompatibility under the same conditions . The broader solid-phase amidoxime reduction methodology, as validated by Cesar et al. (2004), confirms that polymer-bound amidoximes are reduced by SnCl2·2H2O in a straightforward and highly efficient manner, providing a general and reliable route to resin-bound amidines [2]. In contrast, direct incorporation of a pre-formed amidine building block into a solid-phase synthesis would require orthogonal protection of the amidine nitrogen atoms, adding at least two additional protection/deprotection steps and increasing the overall synthetic burden .

Amidoxime reduction Solid-phase amidine synthesis SnCl2-mediated reduction

Physicochemical Differentiation: 3,4-Diaminobenzamidoxime vs. 2-Aminobenzamidoxime and 4-Aminobenzamidoxime – LogP, Hydrogen Bond Donor/Acceptor Count, and Predicted Oral Bioavailability Parameters

3,4-Diaminobenzamidoxime (C7H10N4O, MW 166.18) contains four hydrogen bond donors (two –NH2 groups, one =N–OH, one –NH–) and four hydrogen bond acceptors, with a calculated LogP of –0.19 and a topological polar surface area (TPSA) of 110.65 Ų . By comparison, 2-aminobenzamidoxime (CAS 16348-49-5; C7H9N3O, MW 151.17) possesses three hydrogen bond donors and three hydrogen bond acceptors, while 4-aminobenzamidoxime (CAS 277319-62-7; C7H9N3O, MW 151.17) has identical HBD/HBA counts to its 2-isomer . The additional amino group in 3,4-diaminobenzamidoxime increases molecular weight by ~15 Da (166.18 vs. 151.17), adds one hydrogen bond donor and one hydrogen bond acceptor, and lowers LogP by approximately 0.2–0.4 units relative to the mono-amino analogs (estimated, based on the measured LogP of –0.19 for the target compound vs. predicted ~0.1–0.2 for mono-amino congeners) . The TPSA of 110.65 Ų for the target compound exceeds the 75–90 Ų range typical of mono-amino benzamidoximes, reflecting the contribution of the additional primary amine. These differences are consequential for applications where aqueous solubility, hydrogen-bonding capacity, or metabolic stability of the building block or its downstream conjugates are relevant selection criteria .

Physicochemical profiling LogP Hydrogen bonding Drug-likeness

Benzamidoxime Class Anticancer Activity: Chloride-Substituted Derivatives Exhibit IC50 Values of 6.9–19 μM Against Leukemia Cell Lines; 3,4-Diaminobenzamidoxime Provides the Scaffold for Further Functionalization Not Possible with Mono-Amino Analogs

Nagahara and Nagahara (2014) demonstrated that N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit Jurkat T-cell lymphoma and HL-60RG human leukemia cell viability in a dose-dependent manner, with chloride-substituted derivatives (e.g., compound IIIc) exhibiting IC50 values of 19 μM (Jurkat) and 6.9 μM (HL-60RG), significantly lower than non-chlorinated analogs (65 μM and 59 μM, respectively) [1]. While 3,4-diaminobenzamidoxime itself was not directly tested in this study, the structure–activity relationship (SAR) data establish that the benzamidoxime core is essential for the observed anticancer activity and that substitution at the aromatic ring critically modulates potency [1]. The target compound, bearing two free amino groups at the 3- and 4-positions, provides two independent sites for further derivatization (e.g., amide coupling, sulfonylation, reductive amination) to generate focused libraries of substituted benzamidoxime analogs for SAR exploration. In contrast, 2-aminobenzamidoxime and 4-aminobenzamidoxime each offer only a single amino derivatization site, limiting the combinatorial diversity accessible from a single building block . The class-level benzamidoxime anticancer activity, combined with the compound's dual derivatization handles, positions 3,4-diaminobenzamidoxime as a superior starting scaffold for medicinal chemistry campaigns targeting amidoxime-based anticancer agents [2].

Anticancer activity Leukemia cell lines Benzamidoxime SAR HL-60RG Jurkat

Definitive Research and Industrial Application Scenarios for 3,4-Diaminobenzamidoxime (CAS 1469816-70-3) Based on Verified Quantitative Differentiation


On-Resin Solid-Phase Synthesis of Peptide–Phenylbenzimidazole-Amidine Conjugates as DNA Minor-Groove Binding Agents

The Garner–Long protocol (Amino Acids, 2014) established 3,4-diaminobenzamidoxime as the definitive building block for incorporating the phenylbenzimidazole-amidine DNA recognition motif into peptides and amino acid conjugates via solid-phase synthesis [1]. In this application, a resin-bound amino acid or peptide is first coupled with 4-formylbenzoic acid, then reacted with 3,4-diaminobenzamidoxime in the presence of 1,4-benzoquinone to form the benzimidazole ring directly on-resin. The amidoxime group is subsequently reduced to the amidine with 1 M SnCl2·2H2O in DMF prior to TFA cleavage, releasing the N-terminally capped peptide–phenylbenzimidazole-amidine conjugate in average yields of 73–78% [1]. The resulting conjugates exhibit >50% fluorescence decrease at 10 μM in FID assays against AT-rich DNA sequences, with the amidine group (derived from the amidoxime) proven essential for high-affinity minor-groove binding [2]. This application is directly relevant to laboratories developing DNA-targeted anticancer, antiviral, or antiparasitic agents, where the benzimidazole-amidine pharmacophore is a privileged DNA recognition element [3].

Combinatorial Library Synthesis of Bis-Derivatized Benzamidoxime Anticancer Candidates via Independent Functionalization of the 3- and 4-Amino Groups

Nagahara and Nagahara (Anticancer Research, 2014) demonstrated that chloride-substituted benzamidoxime derivatives exhibit IC50 values as low as 6.9 μM against HL-60RG leukemia cells, with aromatic ring substitution modulating potency by up to ~10-fold [1]. 3,4-Diaminobenzamidoxime, bearing two chemically distinguishable amino groups (3-NH2 vs. 4-NH2, differentiated by electronic environment and steric accessibility due to the adjacent amidoxime), enables sequential or orthogonal derivatization at each amino position to generate focused libraries of bis-functionalized benzamidoxime analogs for anticancer SAR exploration [2]. This capability is unavailable with mono-amino benzamidoxime analogs (2-aminobenzamidoxime, 4-aminobenzamidoxime), which permit only a single derivatization vector. The benzamidoxime class mechanism—transient cell-cycle delay at sub-IC50 concentrations (5 μM) and apoptosis induction at supra-IC50 concentrations (10 μM)—provides a clear biological endpoint for screening derivatized libraries [1].

Synthesis of Amidine Prodrugs via Chemoselective Amidoxime Reduction for Antimicrobial and Antiprotozoal Drug Discovery

The amidoxime functional group of 3,4-diaminobenzamidoxime serves as a latent, reduction-labile prodrug handle for the corresponding amidine, a principle validated in the anti-Pneumocystis diamidoxime prodrug program (Antimicrobial Agents and Chemotherapy, 1998) [1]. In that study, amidoxime prodrugs of pentamidine analogs showed excellent oral and intravenous anti-Pneumocystis carinii activity with reduced acute host toxicity compared to the parent diamidines [1]. 3,4-Diaminobenzamidoxime extends this concept by providing the additional ortho-diamino functionality needed for benzimidazole or quinoxaline heterocycle construction, enabling the synthesis of heterocycle-fused amidoxime prodrugs that are inaccessible from simpler benzamidoxime scaffolds [2]. The on-resin reduction protocol using SnCl2·2H2O (confirmed efficient and general by Cesar et al., 2004) provides a reliable method for converting the amidoxime to the active amidine species at the final synthetic stage [3].

Metal Coordination and Enzyme Inhibition Studies Leveraging the Tris-Chelating Diamino-Amidoxime Architecture

The 3,4-diaminobenzamidoxime scaffold presents three potential metal-coordination sites: the two vicinal amino groups (forming a 1,2-diamine chelating motif) and the amidoxime –C(=NOH)NH2 moiety (forming a bidentate N,O-chelate) [1]. This tris-chelate architecture enables the compound to function as a polydentate ligand for transition metal ions, with potential applications in metalloenzyme inhibition (e.g., ribonucleotide reductase, where amidoxime derivatives such as trimidox and amidox show IC50 values of 5–30 μM) [2]. The compound's four hydrogen bond donors and four hydrogen bond acceptors (TPSA 110.65 Ų) further support strong, multi-point interactions with protein active sites [3]. While direct enzyme inhibition data for 3,4-diaminobenzamidoxime itself are not yet published, the class-level precedent for benzamidoxime-based ribonucleotide reductase inhibition (trimidox: IC50 = 5 μM against RR in L1210 cell extracts, vs. hydroxyurea IC50 = 500 μM) establishes the therapeutic relevance of the amidoxime pharmacophore, and the additional diamino functionality of the target compound provides a structural expansion opportunity for second-generation inhibitor design [2].

Quote Request

Request a Quote for 3,4-Diaminobenzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.